![molecular formula C21H22FN5O B2435790 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1396871-09-2](/img/structure/B2435790.png)
2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone
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Description
2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds structurally related to 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone have been synthesized and evaluated for antimicrobial activity. For instance, L. Yurttaş et al. (2016) synthesized dithiocarbamate derivatives with antimicrobial activity against various microorganism strains (Yurttaş et al., 2016).
Imaging Dopamine Receptors
O. Eskola et al. (2002) synthesized a derivative for imaging dopamine D4 receptors, highlighting its potential application in neurological research (Eskola et al., 2002).
Medicinal Chemistry Applications
V. Balaraju et al. (2019) reported on the synthesis and docking studies of a compound structurally similar to 2-(4-fluorophenyl)-1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)ethanone, demonstrating its significance in medicinal chemistry (Balaraju et al., 2019).
Synthesis of Novel Derivatives for Various Applications
M. A. Bhat et al. (2018) synthesized novel dihydropyrimidinone derivatives containing a piperazine/morpholine moiety, illustrating the versatility of such compounds in chemical synthesis (Bhat et al., 2018).
Antineoplastic Properties
A study on flumatinib, a tyrosine kinase inhibitor, by Aishen Gong et al. (2010) indicated the relevance of compounds with a similar structure in the treatment of chronic myelogenous leukemia (Gong et al., 2010).
Antiproliferative Activity Against Cancer Cell Lines
L. Mallesha et al. (2012) synthesized derivatives and evaluated their antiproliferative effect against human cancer cell lines, indicating potential therapeutic applications (Mallesha et al., 2012).
properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c1-16-23-19(25-8-2-3-9-25)15-20(24-16)26-10-12-27(13-11-26)21(28)14-17-4-6-18(22)7-5-17/h2-9,15H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGWTNASUHEZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)F)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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